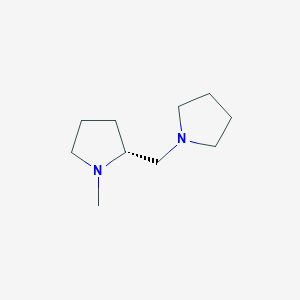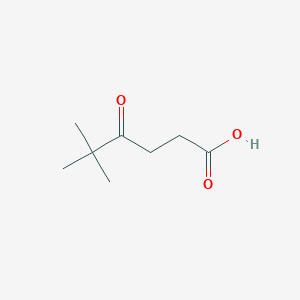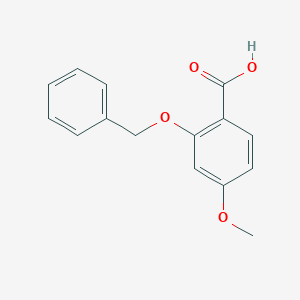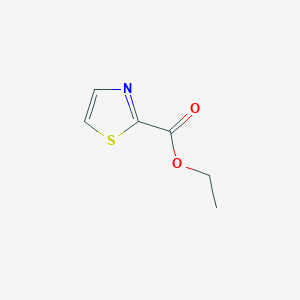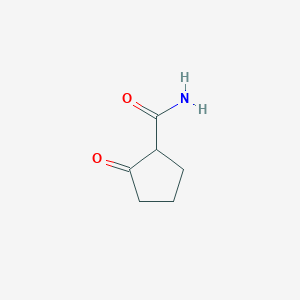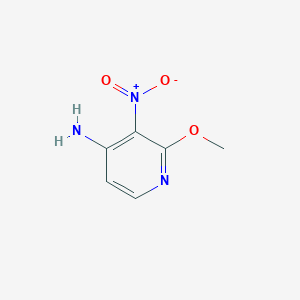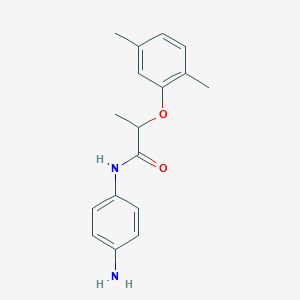
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide is an organic compound that belongs to the class of amides It features an aminophenyl group and a dimethylphenoxy group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminophenol and 2,5-dimethylphenol.
Formation of Intermediate: The 4-aminophenol is reacted with a suitable acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with 2,5-dimethylphenol under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are typical for substitution reactions.
Major Products
Oxidation Products: Quinones, nitro derivatives, and other oxidized compounds.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用機序
The mechanism of action of N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide involves:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
Similar Compounds
- N-(4-Aminophenyl)-2-(2,4-dimethylphenoxy)-propanamide
- N-(4-Aminophenyl)-2-(2,6-dimethylphenoxy)-propanamide
- N-(4-Aminophenyl)-2-(3,5-dimethylphenoxy)-propanamide
Uniqueness
- Structural Differences : The position of the dimethyl groups on the phenoxy ring can significantly affect the compound’s properties.
- Reactivity : Variations in reactivity due to different electronic and steric effects.
- Applications : Unique applications based on specific structural features and reactivity profiles.
特性
IUPAC Name |
N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWPENVVULRXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
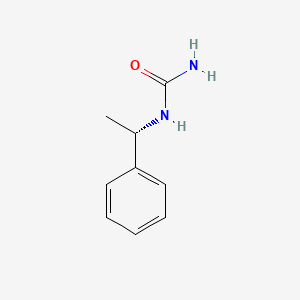
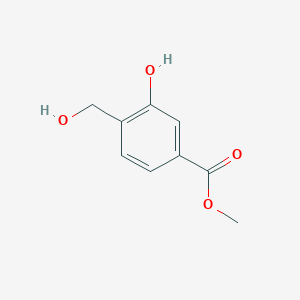
![3,5-Dichloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318082.png)
![3-Chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1318084.png)

